Spermine(HBBB)

Description

Properties

IUPAC Name |

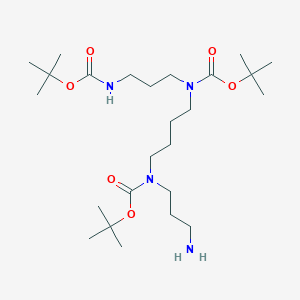

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPBDDDCRDPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454498 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114459-62-0 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris-Boc-Spermine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-Boc-Spermine, a synthetically modified derivative of the endogenous polyamine spermine, is a critical building block in the development of novel drug delivery systems, therapeutic agents, and research probes. The strategic placement of three tert-butoxycarbonyl (Boc) protecting groups on the spermine backbone allows for precise chemical modifications, enabling the synthesis of complex polyamine conjugates with tailored functionalities. This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Tris-Boc-Spermine, with a focus on its role in cancer research and drug development.

Chemical Structure and Properties

Tris-Boc-Spermine refers to spermine in which three of the four nitrogen atoms are protected by a Boc group. The most common isomer, and the one typically used in synthesis, is N¹,N⁵,N¹⁰-Tris(tert-butoxycarbonyl)spermine. This protection strategy leaves the N¹⁴ primary amine available for conjugation.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(3-aminopropyl)-N-[4-[--INVALID-LINK--amino]butyl]carbamate

-

Molecular Formula: C₂₅H₅₀N₄O₆

-

SMILES: C(CCN(C(=O)OC(C)(C)C)CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CN

The Boc protecting groups render the molecule significantly more lipophilic than its parent compound, spermine, altering its solubility and chemical reactivity.

Quantitative Data

| Property | Value | Source(s) |

| Molecular Weight | 502.69 g/mol | [1] |

| Appearance | Light yellow or yellowish oil | [1] |

| Purity | ≥ 96% (by titration) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| pKa | Data not available for the Tris-Boc derivative. The pKa values of the amino groups are significantly altered by the electron-withdrawing Boc groups. Experimental determination via potentiometric titration would be required. | |

| Aqueous Solubility | Data not available. Expected to be low due to the three lipophilic Boc groups. Solubility is likely higher in organic solvents like dichloromethane, chloroform, and methanol. |

Experimental Protocols

Synthesis of N¹,N⁵,N¹⁰-Tris-Boc-Spermine

A common synthetic route involves the regioselective protection of spermine. One effective method utilizes a two-step, one-pot procedure.[2]

Materials:

-

Spermine

-

Ethyl trifluoroacetate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Aqueous ammonia (25%)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., DCM:MeOH:NH₃ (aq) 7:1:0.1)

Procedure:

-

Selective Protection of Primary Amines: Dissolve spermine (1 equivalent) in methanol and cool the solution to -78°C. Add ethyl trifluoroacetate (1 equivalent) dropwise and stir for 1 hour at -78°C, followed by 1 hour at 0°C. This step selectively protects the primary amines as trifluoroacetamides.[2]

-

Boc Protection of Secondary Amines: Without isolating the intermediate, add di-tert-butyl dicarbonate (Boc₂O, 4 equivalents) to the solution and stir at room temperature for 48 hours.[2]

-

Deprotection of Primary Amines: Adjust the solution pH to >11 using 25% aqueous ammonia and stir overnight. This selectively cleaves the trifluoroacetamide groups, yielding Tris-Boc-Spermine.[2]

-

Work-up and Purification: Evaporate the solvent under vacuum. Dilute the residue with dichloromethane (DCM) and wash sequentially with water and saturated NaCl solution. Dry the organic phase with MgSO₄ and concentrate. Purify the crude product by silica gel column chromatography using a suitable mobile phase to afford the final product.[2]

Characterization of Tris-Boc-Spermine

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show a characteristic singlet for the 27 protons of the three Boc groups around 1.44 ppm (in CDCl₃).[3] The signals for the methylene protons of the spermine backbone will be shifted and may show complex splitting patterns due to the presence of the Boc groups.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

Deprotection of Tris-Boc-Spermine

The Boc groups are readily removed under acidic conditions to yield the free polyamine.

Materials:

-

Tris-Boc-Spermine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Tris-Boc-Spermine derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution.[4]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected polyamine as its trifluoroacetate salt.

Applications in Research and Drug Development

Tris-Boc-Spermine is a versatile intermediate for the synthesis of a wide range of polyamine derivatives with applications in cancer therapy and gene delivery.[1]

Drug Conjugates Targeting the Polyamine Transport System

Cancer cells exhibit an upregulated polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[5][6][7] This feature can be exploited for targeted drug delivery. By conjugating a cytotoxic drug to a polyamine scaffold, the resulting conjugate can be selectively transported into cancer cells via the PTS, thereby increasing the drug's efficacy and reducing systemic toxicity.[5] Tris-Boc-Spermine, with its single free primary amine, is an ideal starting material for the synthesis of such conjugates.

Synthesis of Poly(β-amino ester)s for siRNA Delivery

Tris-Boc-Spermine can be used as a monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers used as non-viral vectors for siRNA delivery.[8] The resulting spermine-based PBAEs can efficiently condense siRNA into nanoparticles that are taken up by cells, leading to gene silencing.

Signaling Pathways and Experimental Workflows

Spermine and Cancer Signaling

Spermine and its metabolic pathways are intricately linked to cancer cell proliferation and survival. Polyamines are known to interact with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth.[9] Furthermore, the enzymes involved in spermine metabolism, such as spermine synthase (SMS), are often overexpressed in cancers like colorectal cancer and cooperate with oncogenes like MYC to promote tumor growth.[10] The spermidine/spermine N¹-acetyltransferase (SSAT), a catabolic enzyme, can influence cell growth and metastasis through the AKT/β-catenin signaling pathway.[11]

Caption: Targeted drug delivery via the polyamine transport system and its interplay with cancer signaling pathways.

Experimental Workflow: Synthesis of a Polyamine-Drug Conjugate

The following workflow illustrates the general steps for synthesizing a polyamine-drug conjugate using Tris-Boc-Spermine.

Caption: General workflow for the synthesis of a polyamine-drug conjugate using Tris-Boc-Spermine.

Conclusion

Tris-Boc-Spermine is a valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. Its unique structure, with a single reactive amine and three protected amines, allows for the precise and controlled synthesis of complex polyamine derivatives. The applications of Tris-Boc-Spermine, particularly in the development of targeted cancer therapies and gene delivery vectors, highlight its importance in advancing biomedical research. A thorough understanding of its chemical properties, synthetic methodologies, and biological applications is crucial for its effective utilization in the design and development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy [mdpi.com]

- 7. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Team Reveals How Spermine Synthase Aids Colorectal Cancer Growth | Technology Networks [technologynetworks.com]

- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butoxycarbonyl (Boc) Protecting Groups in the Functionalization of Spermine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Polyamines, particularly spermine, are vital biomolecules whose complex structures are foundational in developing advanced therapeutic agents and biological probes. However, the presence of multiple primary and secondary amino groups with similar reactivities poses a significant challenge for selective chemical modification. This technical guide provides an in-depth analysis of the function and application of the tert-butoxycarbonyl (Boc) protecting group in spermine chemistry. We detail regioselective protection strategies, present quantitative data on synthetic yields, provide comprehensive experimental protocols, and illustrate key workflows and pathways. The strategic use of Boc protection is shown to be a cornerstone in unlocking the potential of spermine as a scaffold for novel drug delivery systems, gene therapies, and complex bioactive molecules.

Introduction: The Challenge of Spermine Functionalization

Spermine is a ubiquitous biogenic polyamine involved in a multitude of critical cellular functions, including cell proliferation, differentiation, DNA stabilization, and apoptosis.[1][2] Its structure, featuring two primary and two secondary amines, makes it an attractive and versatile scaffold for chemical synthesis. However, this same feature creates a significant synthetic hurdle: the low and similar reactivity differences between the amine groups make regioselective functionalization difficult.[1]

To harness spermine's potential, chemists must be able to precisely modify specific nitrogen atoms while leaving others untouched. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of conditions and its facile, clean removal under mild acidic conditions.[1][3] This guide explores the pivotal function of the Boc group in enabling the controlled, regioselective synthesis of complex spermine derivatives.

Core Function of the Boc Group on Spermine

The primary function of the Boc group in spermine chemistry is to act as a temporary shield for one or more amine functionalities. This protection allows for selective chemical reactions to be performed on the unprotected amine(s). The key features of the Boc group that make it ideal for this purpose are:

-

Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which typically do not affect other common protecting groups or sensitive functionalities.[3][4][5]

-

Base and Nucleophile Stability: It is stable to basic conditions and a wide array of nucleophilic reagents, allowing for a broad scope of subsequent chemical transformations on the unprotected sites.[6]

-

Regioselectivity: By carefully controlling reaction conditions and stoichiometry, or by using specialized reagents, the more nucleophilic and less sterically hindered primary amines of spermine can be selectively protected over the secondary amines.[1][7] This is the cornerstone of synthesizing unsymmetrical spermine derivatives.

-

Orthogonality: The Boc group is orthogonal to other protecting groups like the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) and the Allyloxycarbonyl (Alloc) group (removed by palladium catalysis).[7][8] This allows for complex, multi-step syntheses where different amines can be deprotected sequentially.

Quantitative Data: Synthesis of Boc-Protected Spermine

The efficiency of Boc protection strategies is critical for their practical application. The following table summarizes yields for various regioselective Boc-protection methods for spermine reported in the literature.

| Product Name | Key Reagents | Solvent | Yield (%) | Reference | Notes |

| N¹,N¹²-Di-Boc-spermine | tert-Butyl Phenyl Carbonate | CH₂Cl₂ | 67% | [8] | Chemoselective protection of primary amines. |

| N¹,N⁵,N¹⁰-tri-Boc-spermine | 2-Hydroxybenzaldehyde, then (Boc)₂O, then Methoxyamine | MeOH-DCM, MeOH | 45% | [7][9] | Leaves one terminal primary amine free for functionalization. |

| Tri-Boc-spermine | Ethyl trifluoroacetate, then (Boc)₂O | Methanol, DCM | Not specified | [10][11] | Protects both primary and one secondary amine. |

| N¹,N¹²-Di-Boc-spermine | (Boc)₂O | Not Specified | Not Specified | [1] | General method for primary amine protection. |

Experimental Protocols

Detailed and reproducible methodologies are essential for success in the laboratory. The following protocols are adapted from cited literature for key protection and deprotection reactions.

Protocol 1: Selective di-Boc Protection of Spermine Primary Amines

This protocol is adapted from the work of Pittelkow, M., et al. and focuses on the chemoselective protection of the two primary amino groups of spermine.[8]

-

Materials:

-

Spermine (1.64 g, 8.12 mmol)

-

tert-Butyl phenyl carbonate (2.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for aqueous workup

-

-

Procedure:

-

Dissolve spermine (1.64 g, 8.12 mmol) in CH₂Cl₂.

-

Add tert-butyl phenyl carbonate (2.2 equivalents per primary amino group) to the solution.

-

Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

The expected product is N¹,N¹²-Bis(tert-butoxycarbonyl)spermine.

-

-

Expected Yield: Approximately 2.57 g (67%).[8]

Protocol 2: Synthesis of tri-Boc-Spermine

This protocol, adapted from studies on poly(β-amino ester) synthesis, protects both primary amines and one secondary amine.[10][11]

-

Materials:

-

Spermine (1 equivalent)

-

Methanol

-

Ethyl trifluoroacetate (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 4 equivalents)

-

Dichloromethane (DCM)

-

Water, Saturated NaCl solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve spermine in methanol and cool the solution to -78 °C with stirring.

-

Add ethyl trifluoroacetate dropwise and stir at -78 °C for 1 hour, then at 0 °C for 1 hour. This step selectively protects one primary amine.[11]

-

Without isolation, add (Boc)₂O to the solution and allow the reaction to proceed.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in DCM and wash sequentially with water and saturated NaCl solution.

-

Dry the organic layer with MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain tri-Boc-spermine.

-

Protocol 3: General Boc Group Deprotection

This protocol describes the standard method for removing Boc protecting groups using strong acid.[5][10]

-

Materials:

-

Boc-protected spermine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the Boc-protected spermine in DCM (e.g., 100 mg of polymer in 20 mL of DCM).[10]

-

Add TFA (e.g., 1 mL) to the solution.[10] Note: The reaction produces CO₂ gas and should not be performed in a sealed container.[5]

-

Stir the solution at room temperature for 2-4 hours, monitoring deprotection by TLC or LC-MS.

-

Evaporate the DCM and TFA under reduced pressure.

-

If desired, precipitate the deprotected polyamine salt from a suitable solvent (e.g., pentane) to purify it from the cleaved t-butyl groups.[10]

-

Visualized Workflows and Applications

The use of Boc-protected spermine is a multi-step process that enables various critical applications in drug development and materials science.

General Synthetic Workflow

The overall process involves a protection step to enable selective functionalization, followed by a deprotection step to yield the final product.

Application in siRNA Delivery Systems

Boc-protected spermine is a key monomer in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable cationic polymers used for gene delivery.[11] The Boc groups can enhance transfection efficiency, possibly by influencing the polymer's structure and interaction with cellular membranes.[11]

Decision Logic for Protection Strategy

Choosing the correct protection strategy is paramount and depends on the final synthetic target. Orthogonal protection is required when sequential, site-specific modifications are necessary.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the field of polyamine chemistry, transforming spermine from a synthetically challenging molecule into a versatile and powerful building block. Its robust nature, coupled with its ease of removal under specific acidic conditions, provides the control necessary for regioselective functionalization. As demonstrated, Boc-protected spermine intermediates are crucial for developing sophisticated materials for drug and gene delivery, as well as for synthesizing novel polyamine analogs for therapeutic research. The strategic application of Boc protection is, therefore, a core competency for any researcher aiming to innovate in this vital area of medicinal and materials chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Spermine in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine is a ubiquitous polyamine crucial for a multitude of cellular processes in eukaryotes. As a polycation at physiological pH, its primary mechanism of action is rooted in its ability to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins. These interactions modulate fundamental cellular activities including gene expression, protein synthesis, ion channel function, and cellular signaling pathways. This guide provides a comprehensive overview of spermine's molecular interactions, its role in signaling cascades, and its impact on cellular homeostasis. The term "HBBB" associated with spermine is not a standard scientific nomenclature; however, "HBBH" is a synonym for N4,N9-di-Boc-spermine, a protected form of spermine used in chemical synthesis.[1] This guide will focus on the biological actions of the parent compound, spermine.

Introduction to Spermine

Spermine (N,N'-bis(3-aminopropyl)butane-1,4-diamine) is a polyamine synthesized from the amino acid ornithine.[2] It is essential for cell growth, proliferation, and differentiation.[3] Its cationic nature allows it to bind to and stabilize nucleic acids, protecting them from degradation and influencing their conformation.[3] Deficiencies in spermine synthesis are linked to severe developmental disorders, such as Snyder-Robinson syndrome, highlighting its critical physiological role.[4]

Cellular Uptake and Homeostasis

The intracellular concentration of spermine is tightly regulated through a balance of biosynthesis, catabolism, and transport.

-

Biosynthesis: Spermine is synthesized from spermidine by the enzyme spermine synthase.[4]

-

Catabolism: Spermine can be converted back to spermidine by spermine oxidase (SMO) or acetylated by spermidine/spermine N¹-acetyltransferase (SSAT) for subsequent oxidation or export.[5]

-

Transport: Cells can import spermine from the extracellular environment through a polyamine transport system.

The transport of spermine across the blood-brain barrier (BBB) is limited.[6][7] Studies in rats have shown a low brain uptake index for spermine, suggesting that the brain primarily relies on local biosynthesis to maintain its spermine levels.[6][7] However, modification of proteins with polyamines like spermine has been shown to dramatically increase their permeability across the BBB, a strategy that could be leveraged for drug delivery to the central nervous system.[8] The blood-cerebrospinal fluid barrier (BCSFB) appears to play a more significant role in the clearance of spermine from the brain.[9]

Core Mechanisms of Action

Spermine's cellular functions are diverse and stem from its ability to interact with a wide range of molecular targets.

As a polycation, spermine binds to the negatively charged phosphate backbone of DNA and RNA.[3] This interaction has several key consequences:

-

Stabilization: Spermine stabilizes the helical structure of nucleic acids, protecting them from denaturation and enzymatic degradation.[2][3]

-

DNA Condensation: It plays a role in compacting DNA within the nucleus.[3]

-

Gene Expression: By influencing chromatin structure and the binding of transcription factors, spermine can modulate gene expression.[3]

Spermine is an important endogenous modulator of various ion channels, thereby influencing cellular excitability and signaling.

-

Inwardly Rectifying Potassium (Kir) Channels: Spermine blocks the pore of Kir channels from the intracellular side in a voltage-dependent manner, which is crucial for maintaining the normal electrical activity of cells like neurons and cardiomyocytes.[4]

-

NMDA Receptors: It potentiates the activity of N-methyl-D-aspartate (NMDA) receptors at low concentrations by enhancing their sensitivity to agonists.[3]

-

Calcium Channels: Spermine can modulate the activity of various calcium channels, including enhancing mitochondrial Ca2+ uptake.[3]

Spermine is implicated in a variety of signaling pathways that control cell growth, stress responses, and disease pathogenesis.

-

Oxidative Stress and Cell Death: The catabolism of spermine by polyamine oxidase (PAO) produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[10] This can induce oxidative stress and, depending on the cellular context and spermine concentration, can either inhibit or promote programmed cell death.[11]

-

MAPK Signaling: In plants, spermine-derived H₂O₂ can activate MAP kinase pathways, leading to defense gene expression.[10][12]

-

TGF-β1/Smads Signaling: In the context of diabetic cardiomyopathy, spermine has been shown to reduce myocardial fibrosis by inhibiting the TGF-β1/Smads signaling pathway.[13]

-

JAK-STAT Signaling: A recent study identified spermine as a metabolic brake for Janus kinase (JAK) signaling. It directly binds to JAK1, impairing its interaction with cytokine receptors and suppressing cytokine-mediated signaling, which has implications for autoimmune diseases.[14]

-

PI3K-Akt and Ras Signaling: Spermine treatment in diabetic cardiomyopathy models has been shown to affect genes enriched in PI3K-Akt and Ras signaling pathways.[15]

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| Blood-Brain Barrier Uptake | |||

| Brain Uptake Index (BUI) | 5.8 ± 0.5 | Rat | [6] |

| Ion Channel Modulation | |||

| Ki for Spermidine/Spermine on Acetylcholine Transport (OCTN1) | 35 ± 7.1 µM (Spermidine), 18 ± 2.4 µM (Spermine) | Proteoliposomes | [16] |

| Enzyme Kinetics | |||

| Km of Saturable Putrescine Transport at BBB | 4-5 mM | Rat | [6] |

| Vmax of Saturable Putrescine Transport at BBB | 30 nmol x min⁻¹ x g⁻¹ | Rat | [6] |

Experimental Protocols

A common method to quantify the transport of substances across the BBB is the in-situ brain perfusion technique.

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: A perfusion fluid containing the radiolabeled substance of interest (e.g., [³H]spermine) and a vascular space marker (e.g., [¹⁴C]sucrose) is infused at a constant rate.

-

Termination: After a set time, the perfusion is stopped, and the brain is rapidly removed and dissected.

-

Analysis: The radioactivity in brain tissue samples is measured by liquid scintillation counting. The brain uptake is calculated as the amount of the substance that has crossed the BBB per unit mass of brain tissue.

This protocol is used for the analysis of intracellular polyamine levels, for instance, in cell culture experiments.[17]

-

Cell Lysis and Extraction: Cultured cells are washed, lysed, and intracellular polyamines are extracted using an acid buffer (e.g., perchloric acid).

-

Derivatization: The polyamines in the extract are derivatized with a fluorescent agent, such as dansyl chloride, to enable detection.

-

HPLC Analysis: The derivatized polyamines are separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

Quantification: The concentrations are determined by comparing the peak areas to those of authentic standards.

Signaling Pathway and Workflow Diagrams

Caption: Simplified overview of spermine biosynthesis and catabolism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Spermine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 6. Limited blood-brain barrier transport of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. As Verified with the Aid of Biotinylated Spermine, the Brain Cannot Take up Polyamines from the Bloodstream Leaving It Solely Dependent on Local Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamine modification increases the permeability of proteins at the blood-nerve and blood-brain barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Carrier-Mediated Transport at the Blood–Cerebrospinal Fluid Barrier in Spermine Clearance from Rat Brain [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Spermine and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spermine: A prospective treatment for high glucose-induced myocardial fibrosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines [frontiersin.org]

- 17. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Spermine as a Precursor for Polyamine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural polyamine spermine is a ubiquitous molecule essential for cell growth, differentiation, and survival.[1] Its critical role in cellular proliferation has made the polyamine metabolic pathway an attractive target for anticancer drug development. Spermine serves as a versatile scaffold for the synthesis of a diverse range of polyamine analogs. These synthetic compounds are designed to interfere with polyamine homeostasis by modulating the activity of key enzymes in the metabolic pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of spermine as a precursor for polyamine analogs, detailing their synthesis, mechanism of action, and preclinical evaluation. The document includes structured data on the biological activity of various analogs, detailed experimental protocols for their synthesis and characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Polyamines in Cellular Function and Disease

Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules that play a crucial role in a multitude of cellular processes.[1] They are involved in DNA and RNA synthesis, protein synthesis, and the regulation of gene expression.[2] Due to their polycationic nature at physiological pH, they can interact with negatively charged macromolecules such as nucleic acids and proteins.[3]

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[4] Dysregulation of polyamine metabolism is frequently observed in cancer, where elevated polyamine levels are associated with uncontrolled cell proliferation and tumor growth.[5] This has led to the development of therapeutic strategies aimed at depleting intracellular polyamine pools in cancer cells.

Spermine, the terminal polyamine in the biosynthetic pathway, has emerged as a key precursor for the development of polyamine analogs. These synthetic molecules often feature modifications to the alkyl chains or terminal amino groups of the parent spermine molecule. By mimicking natural polyamines, these analogs can enter cells via the polyamine transport system but fail to perform the normal functions of their natural counterparts. Instead, they disrupt polyamine homeostasis, leading to a reduction in the levels of natural polyamines and subsequent inhibition of cell growth.[6]

Polyamine Metabolism and Signaling Pathway

The biosynthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine.[4] Spermidine synthase and spermine synthase then catalyze the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcAdoMet) to produce spermidine and spermine, respectively.[1]

The catabolism of polyamines is primarily regulated by two enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[7][8] SSAT acetylates spermine and spermidine, which can then be either excreted from the cell or oxidized by N1-acetylpolyamine oxidase (APAO). SMO directly oxidizes spermine to spermidine, producing hydrogen peroxide as a byproduct.[7]

Polyamine analogs exert their effects by modulating the activities of these key enzymes. Many spermine analogs are potent inducers of SSAT, leading to the depletion of natural polyamines.[9] Some analogs can also inhibit ODC activity, further contributing to the reduction of intracellular polyamine levels.[1][10]

Caption: Polyamine metabolic and signaling pathway.

Synthesis of Spermine Analogs

The synthesis of spermine analogs typically involves the modification of the primary or secondary amino groups of spermine. A common strategy is the N-alkylation of spermine through reductive amination.[11] This section provides a representative protocol for the synthesis of N¹,N¹²-bis(ethyl)spermine (BESpm), a well-characterized spermine analog.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and evaluating spermine analogs involves several key stages, from chemical synthesis and purification to in vitro biological assessment.

Caption: Experimental workflow for spermine analogs.

Detailed Protocol: Synthesis of N¹,N¹²-bis(ethyl)spermine (BESpm)

This protocol describes the synthesis of BESpm via reductive amination of spermine with acetaldehyde.

Materials:

-

Spermine (free base)

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve spermine (1.0 g, 4.94 mmol) in 50 mL of methanol.

-

Aldehyde Addition: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (0.55 mL, 9.88 mmol, 2.0 eq) to the stirred solution.

-

Reducing Agent Addition: After 30 minutes of stirring at 0°C, add sodium cyanoborohydride (0.62 g, 9.88 mmol, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup:

-

Quench the reaction by slowly adding 10 mL of 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in 50 mL of water and basify to pH > 12 with 2 M NaOH.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide.

-

Alternatively, purify by preparative reverse-phase HPLC.[12]

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol and add a saturated solution of HCl in diethyl ether until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N¹,N¹²-bis(ethyl)spermine tetrahydrochloride as a white solid.

Characterization:

-

¹H NMR and ¹³C NMR: Confirm the structure of the synthesized compound.

-

Mass Spectrometry (MS): Determine the molecular weight of the product.[13]

Biological Evaluation of Spermine Analogs

The biological activity of synthesized spermine analogs is evaluated through a series of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability Assays

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the analogs on cancer cell lines. The MTT and MTS assays are common colorimetric methods for this purpose.[14][15]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the spermine analog for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the analog that inhibits cell growth by 50%).

Enzyme Activity Assays

Enzyme activity assays are performed to investigate the effect of the analogs on the key enzymes of the polyamine metabolic pathway.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.[16]

-

Cell Lysate Preparation: Prepare cell lysates from cells treated with the spermine analog.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate, [¹⁴C]-ornithine, pyridoxal-5'-phosphate, and dithiothreitol in a sealed vial with a center well containing a filter paper soaked in a CO₂ trapping agent.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by injecting perchloric acid into the reaction mixture.

-

CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped on the filter paper for an additional hour.

-

Scintillation Counting: Transfer the filter paper to a scintillation vial and measure the radioactivity.

-

Data Analysis: Calculate the ODC activity as pmol of CO₂ released per hour per mg of protein.

Protocol: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This assay measures the transfer of the [¹⁴C]-acetyl group from [¹⁴C]-acetyl-CoA to spermidine or spermine.[8]

-

Cell Lysate Preparation: Prepare cell lysates from cells treated with the spermine analog.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate, [¹⁴C]-acetyl-CoA, and spermidine or spermine.

-

Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Separation: Stop the reaction and separate the [¹⁴C]-acetylated polyamine from the unreacted [¹⁴C]-acetyl-CoA using phosphocellulose paper discs or by HPLC.

-

Scintillation Counting: Measure the radioactivity of the acetylated product.

-

Data Analysis: Calculate the SSAT activity as pmol of acetylated polyamine formed per minute per mg of protein.

Quantitative Data on Spermine Analog Activity

The following tables summarize the reported IC₅₀ values for various spermine analogs in different cancer cell lines. This data provides a comparative view of the antiproliferative activity of these compounds.

Table 1: IC₅₀ Values of Selected Spermine Analogs in Various Cancer Cell Lines

| Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N¹,N¹¹-bis(ethyl)norspermine (BENSpm) | A549G | Lung Cancer | ~5 | [2] |

| N¹,N¹¹-bis(ethyl)norspermine (BENSpm) | H157G | Lung Cancer | ~5 | [2] |

| PG-11047 | A549G | Lung Cancer | ~5 | [2] |

| PG-11047 | H157G | Lung Cancer | ~5 | [2] |

| SBP-101 | A549 | Lung Cancer | <7.0 | [17] |

| SBP-101 | H157 | Lung Cancer | <7.0 | [17] |

| SBP-101 | AsPc-1 | Pancreatic Cancer | <5.0 | [17] |

| SBP-101 | BxPC-3 | Pancreatic Cancer | ~9.0 | [17] |

| SBP-101 | CaOV-3 | Ovarian Cancer | <2.0 | [17] |

| SBP-101 | Sk-OV-3 | Ovarian Cancer | <2.0 | [17] |

Table 2: Inhibition Constants (Ki) and Effects on Polyamine Metabolizing Enzymes

| Analog | Enzyme | Inhibition/Induction | Ki (µM) | Cell Line | Reference |

| N¹,N¹¹-bis(ethyl)norspermine (BENSpm) | SSAT | Induction | - | Multiple | [9] |

| N¹,N¹¹-bis(ethyl)norspermine (BENSpm) | ODC | Inhibition | - | Multiple | [10] |

| N¹,N¹²-bis(ethyl)spermine (BESpm) | SSAT | Induction | - | Human Ovarian Carcinoma | [18] |

| N¹,N¹²-bis(ethyl)spermine (BESpm) | ODC | Inhibition | - | - | [19] |

Conclusion

Spermine has proven to be an invaluable precursor for the development of novel polyamine analogs with potent anticancer activity. The ability to synthetically modify the spermine backbone allows for the fine-tuning of their biological properties, leading to compounds with enhanced efficacy and selectivity. The detailed protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating the design and evaluation of the next generation of polyamine-targeted therapeutics. Further research into the precise molecular mechanisms of action and the exploration of novel structural modifications will continue to advance this promising area of oncology research.

References

- 1. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts [mdpi.com]

- 6. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetaldehyde-induced cytotoxicity involves induction of spermine oxidase at the transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the polyamine catabolic enzymes SSAT and SMO in the synergistic effects of standard chemotherapeutic agents with a polyamine analogue in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scirp.org [scirp.org]

- 13. P. aeruginosa Metabolome Database: Spermine (PAMDB000311) [pseudomonas.umaryland.edu]

- 14. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase, a potential therapeutic drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]

- 18. N1,N12-bis(ethyl)spermine effect on growth of cis-diamminedichloroplatinum(II)-sensitive and -resistant human ovarian-carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. angelaserra.com [angelaserra.com]

The Biological Significance of Spermine Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, and its derivatives are critical regulators of a myriad of cellular processes, including gene expression, cell proliferation, and apoptosis. The post-translational modification of spermine and the enzymes governing its metabolism have emerged as pivotal players in the pathophysiology of numerous diseases, most notably cancer and neurological disorders. This technical guide provides a comprehensive overview of the biological significance of spermine modification, detailing the enzymatic pathways involved, the functional consequences of these modifications, and their implications for therapeutic intervention. We present a consolidation of quantitative data on enzyme kinetics and cellular effects, detailed experimental protocols for the analysis of spermine and its modified forms, and visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of polyamine biology and leverage this knowledge for the development of novel diagnostics and therapeutics.

Introduction to Spermine and its Modifications

Polyamines, including spermine, spermidine, and their precursor putrescine, are polycationic molecules essential for normal cell growth and function.[1] Spermine, the largest of the common polyamines, plays a crucial role in stabilizing nucleic acid and protein structures, modulating ion channel activity, and protecting against oxidative damage.[1] The intracellular concentrations of spermine are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] The biological activity of spermine is further fine-tuned by several key modifications, which are central to its diverse physiological and pathological roles.

Two primary modifications of spermine dictate its functional state and metabolic fate:

-

Acetylation: The acetylation of spermine at the N1 position is a critical step in polyamine catabolism. This reaction is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3] Acetylated spermine can then be either oxidized by polyamine oxidase (PAOX) or excreted from the cell.[3] Dysregulation of SSAT activity is frequently observed in cancer, leading to altered polyamine pools that favor tumor growth.[4]

-

Oxidation: Spermine can be directly converted back to spermidine through oxidation by spermine oxidase (SMOX). This reaction produces hydrogen peroxide (H₂O₂) and the reactive aldehyde, 3-aminopropanal, which can contribute to oxidative stress and cellular damage.[5] SMOX activity is implicated in various pathologies, including cancer and neurodegenerative diseases.[6]

Furthermore, the polyamine spermidine, a precursor to spermine, is the sole substrate for a unique and essential post-translational modification called hypusination . This two-step enzymatic process modifies a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A), converting it to the unique amino acid hypusine.[7] The hypusination of eIF5A is critical for its function in protein synthesis and is indispensable for eukaryotic cell proliferation.[7]

This guide will delve into the intricate details of these modification pathways, their biological consequences, and the methodologies used to study them.

Data Presentation: Quantitative Insights into Spermine Modification

The following tables summarize key quantitative data related to the enzymes involved in spermine modification and the cellular effects of spermine analogs.

Table 1: Kinetic Parameters of Key Enzymes in Spermine Metabolism and Modification

| Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Organism/Source | Reference(s) |

| SSAT1 (zebrafish) | Spermidine | 55 | - | Zebrafish (recombinant) | [7] |

| Spermine | 182 | - | Zebrafish (recombinant) | [7] | |

| SMOX (human) | Spermine | 48 (apparent K_d_) | 49 s⁻¹ (k₃) | Human (recombinant) | [5] |

| N¹-acetylspermine | - | k_cat_ is 27-fold lower than for spermine | Human (recombinant) | [8] | |

| SMOX (native) | Spermine | - | - | - | [3] |

| NRD Convertase | Spermine | ~0.1 (K_d_ for enzyme-spermine complex) | - | Rat | [9] |

| Spermine | 1 (K_d_ at pH 6.5 for enzyme-(spermine)₂ complex) | - | Rat | [9] | |

| Spermine | ~16 (K_d_ at pH 8 for enzyme-(spermine)₂ complex) | - | Rat | [9] | |

| Spermine Synthase | Decarboxylated S-adenosylmethionine | - | - | Bovine brain | [10] |

| SaSpeG (MRSA) | Spermine | 1300 | - | Staphylococcus aureus USA300 | [11] |

| Spermidine | 4000 | - | Staphylococcus aureus USA300 | [11] |

Table 2: IC₅₀ Values of Spermine Analogs in Human Cancer Cell Lines

| Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Spermatinamine Analogues (12, 14, 15) | HeLa | Cervix Adenocarcinoma | 5-10 | [12] |

| MCF-7 | Breast Adenocarcinoma | 5-10 | [12] | |

| DU145 | Prostate Carcinoma | 5-10 | [12] | |

| SBP-101 | A549 | Lung Cancer | <7.0 | [6] |

| H157 | Lung Cancer | <7.0 | [6] | |

| AsPc-1 | Pancreatic Cancer | <5.0 | [6] | |

| BxPC-3 | Pancreatic Cancer | ~9.0 | [6] | |

| CaOV-3 | Ovarian Cancer | <2.0 | [6] | |

| Sk-OV-3 | Ovarian Cancer | <2.0 | [6] | |

| P1P5A | Various tumor and normal cell lines | - | 8-53 | [13] |

| BNIPSpd | HT-29 | Colon Adenocarcinoma | 1.64 | [14] |

| Caco-2 | Colon Adenocarcinoma | 0.15 | [14] | |

| N¹, N¹¹-diethylnorspermine (DENSPM) | HCT116 (in combination with 5-FU) | Colon Carcinoma | 1.25, 2.5, 5, 10 | [14] |

Table 3: Concentrations of Spermine and N¹,N¹²-Diacetylspermine in Cancer

| Analyte | Sample Type | Condition | Concentration/Level | Reference(s) |

| Spermine | Urine | Normal | 0.63–11.36 µmol/g creatinine; 0.10–1.48 µmol/g creatinine; 136.0 ± 410.2 ng/mL | [12] |

| Serum | Normal | 10–60 ng/mL (mean 28 ng/mL); 8.67 ± 7.33 ng/mL | [12] | |

| Urine | Prostate Cancer | Significantly lower than in BPH and healthy controls | [12] | |

| Erythrocytes | Breast Cancer | Significantly decreased after surgery and chemotherapy | [12] | |

| N¹,N¹²-Diacetylspermine (DiAcSpm) | Urine | Normal | < 0.5% of total polyamines | [13] |

| Urine | Various Cancers | Frequently and markedly increased | [15] | |

| Urine | Colorectal Cancer (early stage) | Elevated in 60% of patients | [15] | |

| Tissues | Colorectal Cancer | Elevated compared to adjacent normal tissues | [13] |

Signaling Pathways and Logical Relationships

The modification of spermine is intricately linked to major signaling pathways that are often dysregulated in disease. The following diagrams, rendered in DOT language, illustrate these complex relationships.

Polyamine Metabolism and its Regulation

This pathway illustrates the biosynthesis and catabolism of polyamines, highlighting the key enzymes that regulate spermine levels and its modifications.

The Hypusination of eIF5A

This diagram outlines the two-step enzymatic modification of eIF5A, a critical process for protein translation that is dependent on the polyamine spermidine.

References

- 1. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. graphviz.org [graphviz.org]

- 5. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Involvement of Polyamines Catabolism in the Crosstalk between Neurons and Astrocytes in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Exploring the Therapeutic Potential of Spermine and its Synthetic Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous endogenous polyamine, plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and the regulation of gene expression. Recent scientific investigations have unveiled its significant therapeutic potential across a spectrum of diseases, ranging from neurodegenerative disorders to cancer and autoimmune conditions. A key mechanism underlying these therapeutic effects is the induction of autophagy, a cellular self-cleaning process vital for maintaining cellular homeostasis. However, the clinical application of spermine is often hampered by its limited bioavailability and transport across biological barriers, most notably the blood-brain barrier. To overcome these limitations, synthetic derivatives, such as the protected form Spermine(HBBB) (Tris-Boc-spermine), have been developed to enable controlled chemical modifications and enhance drug delivery. This technical guide provides an in-depth exploration of the therapeutic promise of spermine and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development in this exciting field.

Introduction to Spermine and Spermine(HBBB)

Spermine is a polycationic aliphatic amine essential for cellular function. Its ability to interact with negatively charged molecules like DNA, RNA, and proteins underpins its diverse physiological roles.

Spermine(HBBB) , also known as Tris-Boc-spermine , is a synthetically modified version of spermine where three of its four primary and secondary amine groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This protection strategy is crucial in synthetic chemistry, allowing for regioselective modification of the unprotected amine group. This enables the development of spermine conjugates and prodrugs with improved pharmacokinetic properties and targeted delivery.[3][4]

Therapeutic Applications of Spermine and its Analogs

Neurodegenerative Diseases

A growing body of evidence suggests that spermine and its precursor, spermidine, exhibit neuroprotective effects, primarily through the induction of autophagy, which aids in the clearance of protein aggregates characteristic of diseases like Alzheimer's and Parkinson's.[5][6][7]

-

Parkinson's Disease: Similar to its role in Alzheimer's, spermine's ability to induce autophagy may help clear aggregates of α-synuclein, a protein central to Parkinson's disease pathology.[6][11]

Oncology

The role of polyamines in cancer is complex. While rapidly proliferating cancer cells have a high demand for polyamines, spermine itself has shown anti-tumor properties in certain contexts.

-

Prostate Cancer: A significant decrease in spermine levels is observed in prostate cancer tissue compared to healthy and benign prostatic hyperplasia (BPH) tissues.[1][8][12][13] Lower urinary spermine levels are also associated with a higher risk of high-grade prostate cancer.[14][15] This suggests that spermine may act as an endogenous inhibitor of prostate cancer growth.[12]

Autoimmune Diseases

Spermine has demonstrated immunomodulatory effects, suggesting its potential in treating autoimmune disorders. Studies in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, have shown that spermine can regulate T-cell activation and differentiation, leading to a reduction in disease severity.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the therapeutic potential of spermine and its derivatives.

| Parameter | Prostate Cancer (PCa) | Benign Prostatic Hyperplasia (BPH) | Healthy Controls | Reference |

| Urinary Spermine Levels (μmol/g creatinine) | Significantly lower in PCa patients. In one study, the mean for PCa was 1.47. | Higher than in PCa. The mean in one study was 5.87. | Urinary spermine levels in healthy individuals range from 0.63–11.36 μmol/g creatinine in one study and 0.10–1.48 μmol/g creatinine in another. | [15] |

| Tissue Spermine Concentration | Significantly reduced in PCa tissue, especially in higher-grade tumors (Gleason Score ≥7).[1][8] Decreased concentrations of spermine were observed in high-grade cancer tissue compared to low-grade cancer tissue (p = 0.0044).[8] | High content of spermine. | High content of spermine in normal prostatic tissue. | [13] |

| Spermine Risk Score for HGPCa | A multivariable model including urinary spermine achieved an AUC of 0.82 for predicting high-grade prostate cancer. | Not applicable. | Not applicable. | [14] |

Table 1: Spermine Levels in Prostate Cancer

| Compound | Clinical Trial Identifier | Disease | Dose Range | Key Findings | Reference |

| PG-11047 | NCT00705653 | Advanced Solid Tumors | 50 mg to 750 mg | The maximum tolerated dose (MTD) was determined to be 610 mg. Stable disease was documented in 30% of patients. | [17][18] |

| PG-11047 | Phase Ib Combination Study | Advanced Solid Tumors | 50 mg to 590 mg | In combination with bevacizumab, partial responses were observed in 12% of patients, with stable disease in an additional 40%. | [19] |

| Spermidine | SmartAge Trial (NCT03094546) | Subjective Cognitive Decline | 0.9 mg/day | No significant improvement in memory performance compared to placebo after 12 months. | [20][21] |

| Spermidine | Wirth et al., 2018 | Subjective Cognitive Decline | 1.2 mg/day | Improvement in mnemonic memory after 3 months. | [22] |

| Spermidine | Pekar et al., 2021 | Subjective Cognitive Decline | 3.3 mg/day | Improvement in cognitive performance after 3 months. | [22] |

| Spermidine | NCT05459961 | Healthy Older Men | 40 mg/day | Safe and well-tolerated with minimal effects on circulating polyamines, suggesting effective homeostatic control. | [2][23] |

Table 2: Summary of Clinical Trials with Spermine Analogs and Spermidine

Experimental Protocols

Synthesis of Spermine(HBBB) (Tris-Boc-Spermine)

This protocol describes the protection of three of the four amine groups of spermine with tert-butoxycarbonyl (Boc) groups.

Materials:

-

Spermine

-

Methanol

-

Ethyl trifluoroacetate

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dichloromethane (DCM)

-

Water

-

Saturated NaCl aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., CH₂Cl₂:MeOH:NH₃ (aq) 7:1:0.1)[3]

Procedure:

-

Dissolve spermine (1 equivalent) in methanol and cool the solution to -78 °C with stirring.

-

Add ethyl trifluoroacetate (1 equivalent) dropwise to the solution and continue stirring at -78 °C for 1 hour, followed by 1 hour at 0 °C.

-

Add di-tert-butyl dicarbonate (4 equivalents) dropwise to the reaction mixture and stir at room temperature for 48 hours.

-

Concentrate the reaction mixture under vacuum.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated NaCl aqueous solution.

-

Dry the organic layer with MgSO₄, filter, and evaporate the DCM.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain tri-Boc-spermine.[3]

Quantification of Intracellular Polyamines by HPLC

This protocol outlines a general method for the quantification of spermine and other polyamines in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Biological sample (cells, tissue, etc.)

-

Perchloric acid (PCA)

-

HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold perchloric acid to precipitate proteins. Centrifuge to collect the supernatant containing the polyamines.[6]

-

Derivatization: Mix the supernatant with the derivatization reagent to form fluorescent or UV-active derivatives of the polyamines.[6][16]

Assessment of Autophagy Induction by LC3 Western Blotting

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Materials:

-

Cells treated with spermine or a control vehicle

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Loading control antibody (e.g., GAPDH or β-actin)

Procedure:

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify the band intensities and calculate the LC3-II/LC3-I ratio. An increased ratio in spermine-treated cells compared to controls indicates autophagy induction. To assess autophagic flux, a parallel experiment should be conducted in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic potential of spermine.

Caption: Spermine Biosynthesis and Catabolism Pathway.

Caption: Simplified Signaling Pathway of Spermine-Induced Autophagy.

Caption: General Workflow for Polyamine Quantification by HPLC.

Conclusion and Future Directions

Spermine and its synthetic derivatives represent a promising avenue for therapeutic intervention in a range of challenging diseases. The ability to modulate fundamental cellular processes like autophagy highlights their potential to address the root causes of pathologies associated with protein aggregation and cellular stress. The development of protected forms like Spermine(HBBB) is a critical step towards overcoming the pharmacokinetic hurdles of spermine and enabling the rational design of novel therapeutics.

Future research should focus on:

-

Optimizing Delivery: Developing targeted delivery systems to enhance the therapeutic index of spermine and its analogs, particularly for neurodegenerative diseases.

-

Elucidating Mechanisms: Further dissecting the complex signaling networks modulated by spermine to identify novel therapeutic targets and potential combination therapies.

-

Clinical Translation: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of spermine-based therapies in human patients.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of spermine's therapeutic potential, with the ultimate goal of translating this knowledge into innovative treatments for patients in need.

References

- 1. The Emerging Clinical Role of Spermine in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supplementation of spermidine at 40 mg/day has minimal effects on circulating polyamines: An exploratory double-blind randomized controlled trial in older men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spermine and Citrate as Metabolic Biomarkers for Assessing Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tris-Boc-spermine | CymitQuimica [cymitquimica.com]

- 11. The Emerging Clinical Role of Spermine in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton MR spectroscopy of prostatic tissue focused on the detection of spermine, a possible biomarker of malignant behavior in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urine spermine and multivariable Spermine Risk Score predict high-grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Spermidine Supplementation on Cognition and Biomarkers in Older Adults With Subjective Cognitive Decline: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Effect of Spermidine Supplementation on Cognitive Function in Adults: A Mini-Review | Principles and Practice of Clinical Research [journal.ppcr.org]

- 22. Chrysea announces results of a double-blind randomized controlled human trial with Sprevive®. - Chrysea Labs [chrysealabs.com]

- 23. benchchem.com [benchchem.com]

- 24. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Spermidine Recovers the Autophagy Defects Underlying the Pathophysiology of Cell Trafficking Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tris-Boc-Spermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and the modulation of nucleic acid and protein functions.[1] Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA and RNA, influencing their structure and function.[1] The strategic chemical modification of spermine has led to the development of a vast array of synthetic analogues with significant potential in therapeutics, particularly in cancer treatment. A cornerstone of these synthetic endeavors is the selective protection of spermine's amino groups. This technical guide provides an in-depth exploration of the discovery and synthesis of N¹,N⁴,N⁹-tri-tert-butoxycarbonyl-spermine (Tris-Boc-Spermine), a key intermediate in the synthesis of complex polyamine derivatives.

The Role of Polyamines in Cellular Signaling

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2][3] The biosynthetic pathway begins with the amino acid ornithine, which is decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme, to produce putrescine.[2] Spermidine and spermine are subsequently synthesized by the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively.[4]

Spermine's influence extends to various signaling pathways. It is a known modulator of ion channels, including inward rectifier potassium (K+) channels and glutamate receptors, thereby affecting cellular excitability and signaling.[5] Furthermore, polyamines are implicated in the regulation of immune responses and can influence major signaling hubs such as the PI3K-Akt and Wnt pathways.[5]

Synthesis of Tris-Boc-Spermine: Methodologies and Quantitative Comparison

The synthesis of Tris-Boc-Spermine presents a significant challenge due to the presence of two primary and two secondary amino groups with similar reactivities. Selective protection is crucial for the controlled synthesis of asymmetrically functionalized spermine analogues. Various strategies have been developed to achieve the desired N¹,N⁴,N⁹-tri-Boc protection, leaving one primary amine free for further modification.

Data Presentation: Comparison of Synthetic Methods

| Method | Key Reagents | Starting Material | Reported Yield | Reference |

| Trifluoroacetamide Protection | Ethyl trifluoroacetate, Di-tert-butyl dicarbonate | Spermine | ~45% | [6] |

| Direct Boc Protection | Di-tert-butyl dicarbonate | Spermine | Variable | [7] |

| Solid-Phase Synthesis | 2-Chlorotrityl chloride resin, Dde-OH, Boc₂O | Spermine | ~10% |

Experimental Protocols

Method 1: Trifluoroacetamide-Mediated Synthesis of N¹,N⁴,N⁹-Tris-Boc-Spermine [6]

This method involves the initial selective protection of one primary amine with a trifluoroacetyl group, followed by the Boc protection of the remaining three amino groups, and subsequent removal of the trifluoroacetyl group.

Step 1: Mono-trifluoroacetylation of Spermine

-

Dissolve spermine (1 equivalent) in methanol.

-

Cool the solution to -78°C with constant stirring.

-

Add ethyl trifluoroacetate (1 equivalent) dropwise to the cooled solution.

-

Continue stirring at -78°C for 1 hour, followed by 1 hour at 0°C.

-

Remove the solvent under reduced pressure to obtain the mono-trifluoroacetylated spermine derivative.

Step 2: Boc Protection

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc)₂O (at least 3 equivalents) and a base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and purify the product by column chromatography to yield N¹,N⁴,N⁹-tri-Boc-N¹²-trifluoroacetyl-spermine.

Step 3: Deprotection of the Trifluoroacetyl Group

-

Dissolve the purified product from Step 2 in methanol.

-

Add a solution of aqueous ammonia and stir at room temperature.

-

Monitor the reaction for the removal of the trifluoroacetyl group.

-

Once complete, remove the solvent and purify the residue by column chromatography to obtain N¹,N⁴,N⁹-Tris-Boc-Spermine.

Method 2: Solid-Phase Synthesis of N¹-Functionalized Spermine via a Tris-Boc Intermediate

This approach utilizes a solid support for the synthesis, which can simplify purification steps.

Step 1: Resin Loading

-

Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

-

Add a solution of spermine (excess) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in DCM to the resin.

-

Agitate the mixture for several hours at room temperature.

-

Wash the resin extensively with DCM, methanol, and then DCM again, and dry under vacuum.

Step 2: Selective Protection on Solid Support

-

To the spermine-loaded resin, add a solution of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)-OH to selectively protect one primary amino group.

-

After washing, treat the resin with a solution of di-tert-butyl dicarbonate and DIPEA in DCM to protect the remaining three amino groups with Boc groups.

Step 3: Selective Dde Deprotection and Functionalization

-

Treat the resin with a solution of 2% hydrazine in dimethylformamide (DMF) to remove the Dde protecting group, liberating one primary amine.

-

The free amine can then be functionalized on-resin by reaction with an appropriate electrophile.

Step 4: Cleavage from Resin

-

Cleave the final product from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

-

Concentrate the cleavage solution and purify the crude product by chromatography to yield the desired N¹-functionalized, N⁴,N⁹,N¹²-tris-Boc-spermine.

Mandatory Visualizations

Polyamine Biosynthesis Pathway

Caption: The mammalian polyamine biosynthesis pathway.

Experimental Workflow: Trifluoroacetamide-Mediated Synthesis

Caption: Workflow for the synthesis of Tris-Boc-Spermine.

Conclusion

The synthesis of Tris-Boc-Spermine is a pivotal step in the development of novel polyamine analogues for research and therapeutic applications. The methodologies presented here, while requiring careful control of reaction conditions, provide reliable routes to this valuable synthetic intermediate. A thorough understanding of the underlying chemistry and the biological roles of polyamines is essential for the rational design of new compounds with enhanced efficacy and selectivity. The continued refinement of synthetic strategies for selectively protected polyamines will undoubtedly accelerate progress in the fields of medicinal chemistry and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Functions of Polyamines in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemistry, genetics, and regulation of polyamine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Spermine-Based Polymers for Gene Delivery

Audience: Researchers, scientists, and drug development professionals.